2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 7-methyl-, 1,1-dimethylethyl ester
Overview
Description
2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 7-methyl-, 1,1-dimethylethyl ester is a chemical compound known for its unique spirocyclic structure. This compound is often used as an intermediate in organic synthesis due to its distinctive reactivity and selectivity. Its structure includes a spirocyclic nonane ring system with nitrogen atoms at positions 2 and 7, a carboxylic acid group at position 2, and a tert-butyl ester group.
Preparation Methods
The synthesis of 2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 7-methyl-, 1,1-dimethylethyl ester typically involves several steps starting from 2,7-diazaspiro[3.5]nonane. The process includes substitution reactions and esterification. For instance, the starting material undergoes a substitution reaction to introduce the carboxylic acid group, followed by esterification to form the tert-butyl ester . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Scientific Research Applications
2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 7-methyl-, 1,1-dimethylethyl ester is widely used in scientific research, particularly in organic chemistry and medicinal chemistry. Its unique structure makes it a valuable intermediate for synthesizing complex organic molecules. In medicinal chemistry, it is used to develop new pharmaceuticals due to its potential biological activity . Additionally, it finds applications in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The spirocyclic structure allows it to fit into unique binding sites, making it a versatile scaffold for drug design .
Comparison with Similar Compounds
Similar compounds include other spirocyclic amines and esters, such as:
- 2,7-Diazaspiro[3.5]nonane-7-carboxylic acid, 5,5-difluoro-, 1,1-dimethylethyl ester
- 2-Boc-2,7-diazaspiro[4.4]nonane Compared to these compounds, 2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 7-methyl-, 1,1-dimethylethyl ester is unique due to its specific substitution pattern and the presence of the tert-butyl ester group, which can influence its reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
tert-butyl 7-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-13(10-15)5-7-14(4)8-6-13/h5-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSDLQBMOVKECF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCN(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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